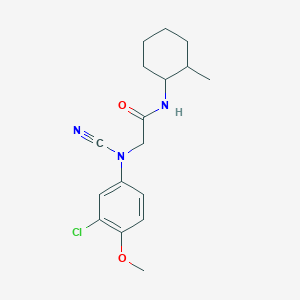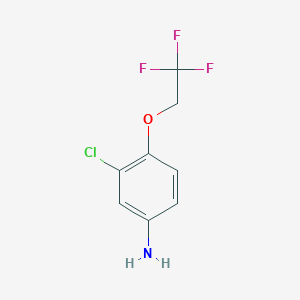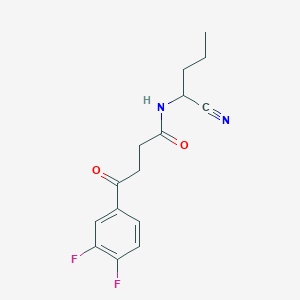
2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide, also known as C16, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of anilinoacetamides and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of protein kinases, which play a crucial role in cell signaling pathways. By inhibiting the activity of protein kinases, 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide can disrupt the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from damage.
Biochemical and physiological effects:
2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide has been shown to have a range of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, reduce the production of inflammatory cytokines, and increase the levels of antioxidant enzymes. In addition, 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide in lab experiments is its high potency and selectivity. 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide has been shown to have a low toxicity profile and can be used at relatively low concentrations. However, one limitation of using 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it challenging to administer to cells or animals.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of the potential use of 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide in combination with other drugs to enhance its therapeutic effects. Moreover, further studies are needed to elucidate the mechanism of action of 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide (2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide) is a chemical compound that has shown significant potential for therapeutic applications. Its high potency and selectivity make it an attractive candidate for further investigation. The development of more efficient synthesis methods and the investigation of its potential use in combination with other drugs are areas of research that hold promise for the future.
Synthesemethoden
The synthesis of 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide involves the reaction of 2-methylcyclohexylamine with 3-chloro-4-methoxyaniline, followed by the addition of acetic anhydride and potassium cyanide. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. Furthermore, 2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(3-chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2/c1-12-5-3-4-6-15(12)20-17(22)10-21(11-19)13-7-8-16(23-2)14(18)9-13/h7-9,12,15H,3-6,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICUCKYHEYIGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CN(C#N)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-N-cyano-4-methoxyanilino)-N-(2-methylcyclohexyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl}methyl)-1-benzofuran-2-carboxylic acid](/img/structure/B2720065.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2720069.png)
![N-(3,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2720070.png)
![2,7-dimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2720071.png)
![Ethyl 7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2720072.png)
![2-chloro-4-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2720073.png)

![tert-butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2720075.png)


![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2720080.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2720084.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide](/img/structure/B2720086.png)
![3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2720087.png)